molecular formula C10H12O3 B105267 2',6'-Dimethoxyacetophenone CAS No. 2040-04-2

2',6'-Dimethoxyacetophenone

Cat. No.: B105267
CAS No.: 2040-04-2
M. Wt: 180.20 g/mol
InChI Key: XEUGKOFTNAYMMX-UHFFFAOYSA-N
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Description

2’,6’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3. It is also known by other names such as Ethanone, 1-(2,6-dimethoxyphenyl)- and Acetophenone, 2’,6’-dimethoxy- . This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 6 positions, and an acetyl group at the 1 position. It is a white to cream-colored crystalline solid with a melting point of 68-70°C .

Mechanism of Action

Target of Action

It has been used in the synthesis of sm (iii) complexes, indicating potential interactions with these metal ions .

Mode of Action

It has been used in the synthesis of sm (iii) complexes, which exhibit photoluminescence . This suggests that the compound may interact with its targets to influence light emission properties.

Result of Action

1-(2,6-Dimethoxyphenyl)ethanone has been found to exhibit significant repellency to certain species of rice planthoppers under laboratory and greenhouse conditions . This suggests that the compound’s action results in behavioral changes in these insects, potentially making it a useful component in pest management strategies.

Action Environment

The efficacy and stability of 1-(2,6-Dimethoxyphenyl)ethanone can be influenced by various environmental factors. For instance, its repellency effect on rice planthoppers was observed under specific laboratory and greenhouse conditions

Safety and Hazards

For detailed safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 1-(2,6-Dimethoxyphenyl)ethanone .

Future Directions

The compound has shown potential in advanced displays and lighting systems due to its photoluminescent properties . Moreover, it has exhibited excellent antimicrobial and antioxidant activities . These properties suggest that 1-(2,6-Dimethoxyphenyl)ethanone could have promising applications in various fields in the future .

Biochemical Analysis

Biochemical Properties

It has been found to be involved in the synthesis of Sm (III) complexes, indicating potential interactions with enzymes, proteins, and other biomolecules

Cellular Effects

It has been found to exhibit significant repellency effects on certain species of rice planthoppers in both laboratory and greenhouse conditions . This suggests that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of Sm (III) complexes, which suggests potential binding interactions with biomolecules and possible effects on enzyme inhibition or activation

Temporal Effects in Laboratory Settings

It has been found to exhibit significant repellency effects on certain species of rice planthoppers over time . This suggests that it may have some degree of stability and could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It has been found to exhibit significant repellency effects on certain species of rice planthoppers at concentrations ranging from 10 to 1000 ppm

Metabolic Pathways

It is known to be involved in the synthesis of Sm (III) complexes, which suggests potential interactions with enzymes or cofactors

Transport and Distribution

Its involvement in the synthesis of Sm (III) complexes suggests potential interactions with transporters or binding proteins

Subcellular Localization

Its involvement in the synthesis of Sm (III) complexes suggests potential effects on its activity or function This could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Chemical Reactions Analysis

2’,6’-Dimethoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’,6’-Dimethoxyacetophenone has several applications in scientific research:

Comparison with Similar Compounds

2’,6’-Dimethoxyacetophenone can be compared with other similar compounds such as:

The uniqueness of 2’,6’-Dimethoxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUGKOFTNAYMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174347
Record name Acetophenone, 2',6'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-04-2
Record name 1-(2,6-Dimethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2040-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2',6'-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2',6'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dimethoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions a novel method for synthesizing hydroxy-methoxybenzene derivatives. Can 1-(2,6-Dimethoxyphenyl)ethanone be used as a starting material for this reaction? If so, what would be the expected product?

A1: Yes, the research explicitly states that 1-(2,6-Dimethoxyphenyl)ethanone can be utilized as a starting material in this reaction. [] The reaction involves the hydroxylation of activated aromatic compounds using ethaneperoxoic acid generated in situ from hydrogen peroxide, acetic acid, and p-toluene sulfonic acid. Given the structure of 1-(2,6-Dimethoxyphenyl)ethanone and the regioselectivity of electrophilic aromatic substitution, the expected product would be 1-(2,6-Dimethoxy-4-hydroxyphenyl)ethanone. The hydroxyl group would be introduced at the position para to the acyl group due to the combined directing effects of the methoxy and acyl substituents.

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